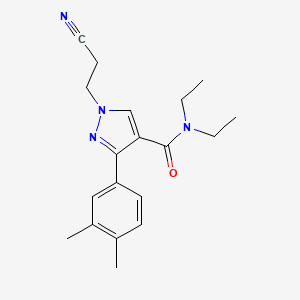
ethyl 1-(2-chloro-6-fluorobenzyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-chloro-6-fluorobenzyl)-3-piperidinecarboxylate is a chemical compound with the molecular formula C17H20ClFNO2. It is commonly known as CP-55940 and belongs to the class of synthetic cannabinoids. CP-55940 is a potent cannabinoid receptor agonist and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
CP-55940 acts as a potent agonist of the cannabinoid receptors, CB1 and CB2. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are mainly located in the immune system. Activation of these receptors by CP-55940 leads to a range of physiological effects, including pain relief, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have potent analgesic effects in animal models of pain. CP-55940 has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis. Additionally, CP-55940 has been shown to have antiemetic effects, which may be useful in the treatment of nausea and vomiting associated with chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
CP-55940 has several advantages and limitations for use in lab experiments. One advantage is its potency and selectivity for the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system. However, its potency also means that it can be difficult to work with, and careful dosing is required to avoid toxicity. Additionally, CP-55940 has a short half-life in vivo, which can make it challenging to study its effects over extended periods.
Orientations Futures
There are several future directions for research on CP-55940. One area of interest is its potential use in the treatment of conditions such as epilepsy and multiple sclerosis. Additionally, further research is needed to better understand the mechanisms underlying its analgesic and anti-inflammatory effects. Finally, there is a need for the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential.
Méthodes De Synthèse
CP-55940 can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperidine in the presence of a base to form the intermediate 1-(2-chloro-6-fluorobenzyl)piperidine. This intermediate is then esterified with ethyl chloroformate to form ethyl 1-(2-chloro-6-fluorobenzyl)-3-piperidinecarboxylate.
Applications De Recherche Scientifique
CP-55940 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have analgesic, anti-inflammatory, and antiemetic effects. CP-55940 has also been investigated for its potential use in the treatment of conditions such as epilepsy, multiple sclerosis, and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFNO2/c1-2-20-15(19)11-5-4-8-18(9-11)10-12-13(16)6-3-7-14(12)17/h3,6-7,11H,2,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUECHIJNWUINNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4889191.png)


![N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4889216.png)

![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B4889236.png)

![1-methyl-5-{[(3-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4889244.png)
![2,2,3,3-tetrafluoropropyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B4889261.png)
![3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4889276.png)
![1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4889278.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4889281.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4889286.png)
![2-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4889299.png)
